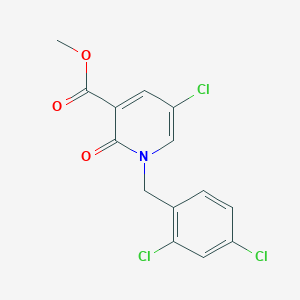

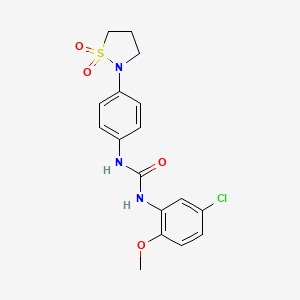

Methyl 5-chloro-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 5-chloro-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of a compound provides valuable information about its properties and reactivity. Unfortunately, the specific molecular structure of “Methyl 5-chloro-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate” is not available in the retrieved resources .Chemical Reactions Analysis

The chemical reactions involving “Methyl 5-chloro-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects such as its molecular weight, melting point, boiling point, and density. Unfortunately, the specific physical and chemical properties of “Methyl 5-chloro-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate” are not available in the retrieved resources .Applications De Recherche Scientifique

Synthesis of Chiral Compounds

A study on the reductions of activated carbonyl compounds with chiral bridged 1,4-dihydropyridines explored the synthesis of various chiral compounds, including macrocyclic 1,4-dihydropyridines, starting from pyridine derivatives. This process demonstrated the potential of Methyl 5-chloro-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate in enantioselective reductions, showcasing its utility in producing chiral alcohols with significant enantiomeric excesses, thus highlighting its importance in asymmetric synthesis and chiral chemistry applications (Talma et al., 1985).

Antifungal Activity

Research into the synthesis of Methyl 1-(3,4-dichlorobenzyl)-hexahydro-2,3-dioxo-4-pyridinecarboxylate revealed significant antifungal activity against a spectrum of pathogenic yeast species, demonstrating its potential as an antifungal agent. This highlights another application of Methyl 5-chloro-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate derivatives in medicinal chemistry, particularly in the development of new antifungal treatments (Schwan et al., 1979).

Photochemical Reactions

A study on the photo-methylation and -methoxylation of methyl 2-pyridinecarboxylate in methanol discussed the reactivity of pyridine derivatives under UV irradiation, leading to methylation at specific positions. This research sheds light on the photochemical behavior of methyl pyridinecarboxylates and their potential applications in photochemistry and organic synthesis, especially in the selective functionalization of aromatic compounds (Sugiyama et al., 1981).

Crystal Structure Analysis

The preparation and crystal structure analysis of pyridine derivatives have provided insights into the structural and conformational aspects of these compounds. This information is crucial for understanding the molecular basis of their reactivity and properties, serving as a foundation for further applications in materials science, pharmaceuticals, and the design of functional molecules (Pandian et al., 2014).

Mécanisme D'action

Propriétés

IUPAC Name |

methyl 5-chloro-1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl3NO3/c1-21-14(20)11-4-10(16)7-18(13(11)19)6-8-2-3-9(15)5-12(8)17/h2-5,7H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFLIFDLOKAWKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN(C1=O)CC2=C(C=C(C=C2)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[Methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylic acid](/img/structure/B2743803.png)

![8-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B2743809.png)

![N'-[(2-fluorophenyl)methylene]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2743810.png)

![2-(4-bromo-2,6-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2743816.png)